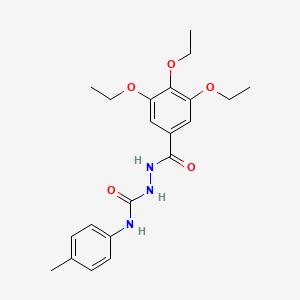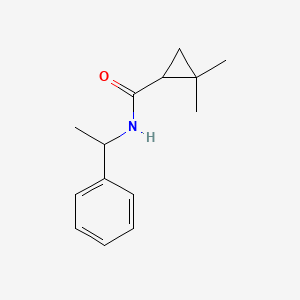
N-(4-methylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is synthesized through a multi-step process and has been found to exhibit unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(4-methylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide is not fully understood. However, it has been proposed that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It may also interact with specific receptors in the body, leading to its observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide has been found to exhibit unique biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, reduce inflammation in animal models, and induce apoptosis in cancer cells. Additionally, this compound has been found to have antioxidant properties and may protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. This makes it a promising compound for studying the mechanisms of cancer cell growth and inflammation. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-(4-methylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide. One direction is to further investigate its anti-cancer properties and potential use as a therapeutic agent for cancer treatment. Another direction is to study its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis process for higher yield and purity.
Métodos De Síntesis
The synthesis of N-(4-methylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide involves a multi-step process that includes the reaction of 3,4,5-triethoxybenzoyl chloride with hydrazine hydrate to form 3,4,5-triethoxybenzoylhydrazine. This intermediate is then reacted with 4-methylbenzoyl chloride to form N-(4-methylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide. The synthesis process has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
N-(4-methylphenyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarboxamide has been found to exhibit potential applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, this compound has been studied for its potential use as a diagnostic agent for various diseases.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-[(3,4,5-triethoxybenzoyl)amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5/c1-5-27-17-12-15(13-18(28-6-2)19(17)29-7-3)20(25)23-24-21(26)22-16-10-8-14(4)9-11-16/h8-13H,5-7H2,1-4H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFXAXLSAZBEOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NNC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-[(4-chlorobenzyl)oxy]benzylidene}-1-(3-chloro-4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5101295.png)
![2-[(6-oxo-3-phenyl-1(6H)-pyridazinyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5101318.png)
![2-[{2-[2-(2-fluorophenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5101324.png)
![tetrahydro-2-furanylmethyl 2-methyl-5-oxo-4-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5101327.png)

![N-[2-(3-chlorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5101335.png)
![(4-methoxy-3-biphenylyl)[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]amine](/img/structure/B5101341.png)
![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5101354.png)
![{2,6-dichloro-4-[2-cyano-2-(3-fluorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B5101362.png)
![1-(dimethoxymethyl)-17-(2,3-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5101369.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5101379.png)
![7-(3-chloro-2-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5101390.png)
![3,4-dimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5101394.png)
![4-methyl-N-(3-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5101395.png)